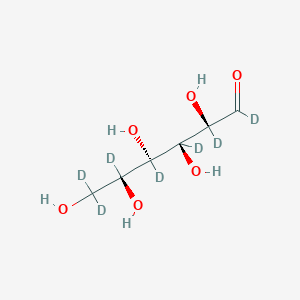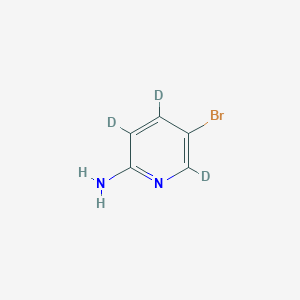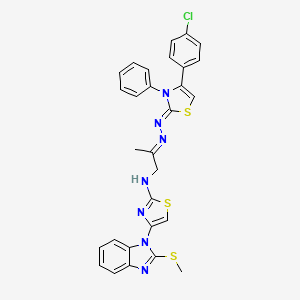
Cox-2-IN-27
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cox-2-IN-27 is a selective cyclooxygenase-2 inhibitor. Cyclooxygenase-2 is an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and neurodegenerative disorders. Selective cyclooxygenase-2 inhibitors like this compound are designed to reduce inflammation and pain without affecting cyclooxygenase-1, which is responsible for protecting the gastrointestinal tract .
準備方法
The synthesis of Cox-2-IN-27 involves several steps, starting with the preparation of key intermediates. One common method involves the use of 5-hydroxy-2-methylpyridine, which is converted to the corresponding acetyl derivative through a series of practical synthetic steps . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
Cox-2-IN-27 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
科学的研究の応用
Cox-2-IN-27 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis. In biology, it is used to investigate the role of cyclooxygenase-2 in inflammation and cancer. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and neurodegenerative disorders. In industry, it is used in the development of new anti-inflammatory drugs and as a reference compound in drug discovery .
作用機序
Cox-2-IN-27 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By blocking this pathway, this compound reduces inflammation and pain without affecting the protective functions of cyclooxygenase-1 in the gastrointestinal tract. The molecular targets of this compound include the active site of cyclooxygenase-2, where it binds and prevents the enzyme’s activity .
類似化合物との比較
Cox-2-IN-27 is part of a class of selective cyclooxygenase-2 inhibitors known as coxibs. Similar compounds include celecoxib, rofecoxib, etoricoxib, and valdecoxib. Compared to these compounds, this compound may offer unique advantages in terms of selectivity and potency. For example, it may have a higher binding affinity for cyclooxygenase-2 or a better safety profile with fewer gastrointestinal side effects. The uniqueness of this compound lies in its specific chemical structure, which allows for selective inhibition of cyclooxygenase-2 without affecting cyclooxygenase-1 .
特性
分子式 |
C29H24ClN7S3 |
|---|---|
分子量 |
602.2 g/mol |
IUPAC名 |
N-[(2E)-2-[(Z)-[4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2-ylidene]hydrazinylidene]propyl]-4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C29H24ClN7S3/c1-19(16-31-27-33-26(18-39-27)37-24-11-7-6-10-23(24)32-28(37)38-2)34-35-29-36(22-8-4-3-5-9-22)25(17-40-29)20-12-14-21(30)15-13-20/h3-15,17-18H,16H2,1-2H3,(H,31,33)/b34-19+,35-29- |
InChIキー |
VVGDOFKPSNGUQP-QBSJXOACSA-N |
異性体SMILES |
C/C(=N\N=C/1\N(C(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/CNC4=NC(=CS4)N5C6=CC=CC=C6N=C5SC |
正規SMILES |
CC(=NN=C1N(C(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CNC4=NC(=CS4)N5C6=CC=CC=C6N=C5SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


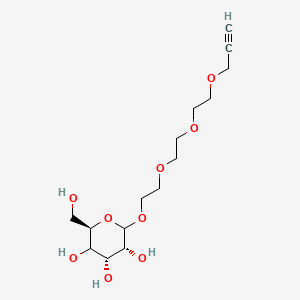
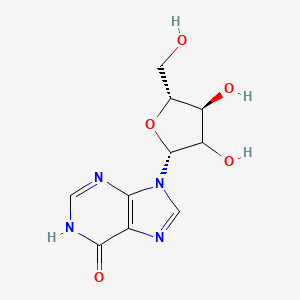
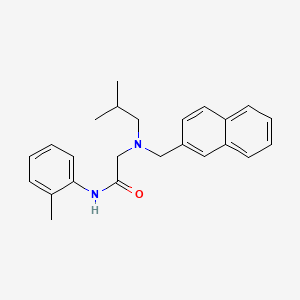
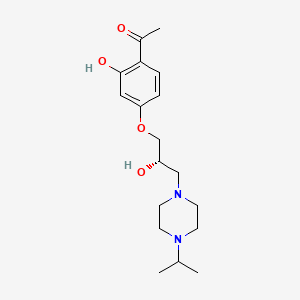
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
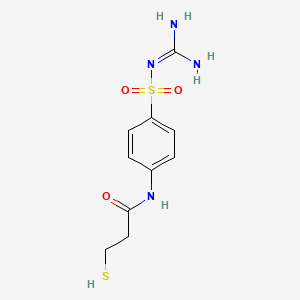
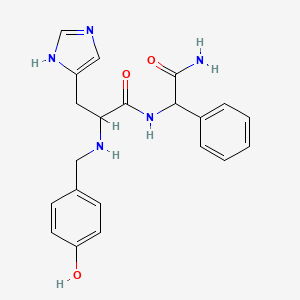
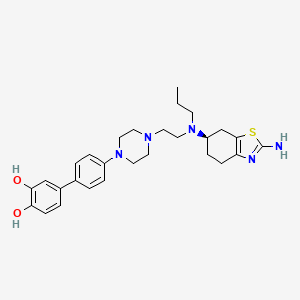
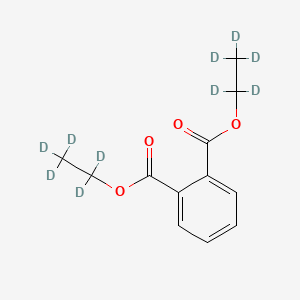

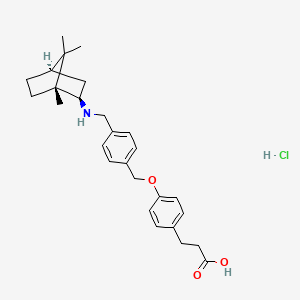
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
